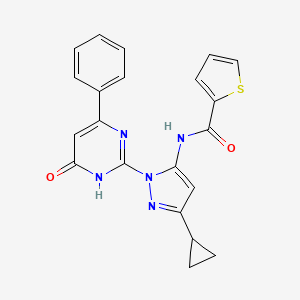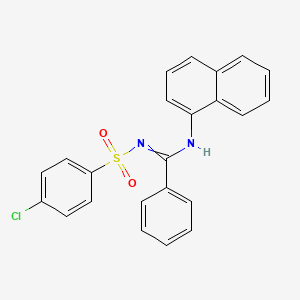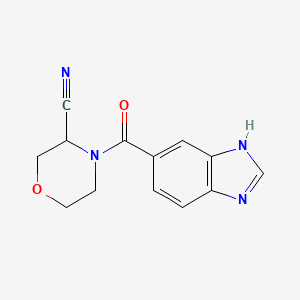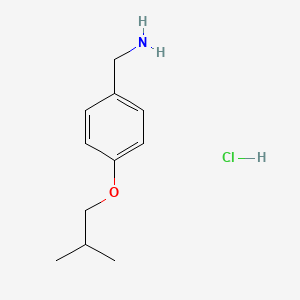
(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H14BrN3O2S3 and its molecular weight is 468.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. For instance, a series of thiazolidinone compounds demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin but lower than Ciprofloxacin. Among these, specific derivatives showed very good activity against gram-positive bacteria such as B. subtilus and S. aureus (PansareDattatraya & Devan, 2015). Additionally, another study highlighted rhodanine-3-acetic acid-based derivatives as potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, with some derivatives demonstrating high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
Thiazolidinone derivatives also exhibit potential anticancer properties. A particular study evaluated the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, where some compounds showed anticancer activity on various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Two compounds, in particular, were identified as most active candidates with significant activity profiles (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Another research synthesized esters and amides of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, which were evaluated for in vitro antitumor activity and found to exhibit moderate activity against human cancer cell lines, with leukemia cells being the most sensitive (Horishny & Matiychuk, 2021).
Physicochemical and Structural Studies
Studies on thiazolidinone derivatives have also focused on their physicochemical properties and structural characterizations, aiming to understand their behavior and interactions at the molecular level. For instance, the synthesis and characterization of new types of thiazolidinone derivatives as potential antibacterial and antifungal agents were conducted, indicating significant antimicrobial activities against tested strains (Helal, Abbas, Salem, Farag, & Ammar, 2013). Another study focused on the concentration and solvent-dependent surface-enhanced Raman scattering (SERS), DFT, and molecular docking studies of a thioxothiazolidine derivative, revealing insights into its antimicrobial properties and potential pharmaceutical applications (Mary, Mary, Armaković, Armaković, Krátký, Vinšová, Baraldi, & Gamberini, 2021).
特性
IUPAC Name |
3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S3/c1-10-9-25-16(19-10)20-14(22)5-6-21-15(23)13(26-17(21)24)8-11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGCOMZOUOIMK-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)

![N-(2-ethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2588148.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)


![6-Methylsulfonyl-N-[[(1R,2R)-2-pyridin-3-ylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B2588155.png)


![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)
![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588162.png)


![N-[cyano(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2588169.png)